

Application Notes and Protocols for Avibactam Susceptibility Testing via Broth Microdilution

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Compound of Interest

Compound Name: Avibactam

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Introduction: Restoring β -Lactam Efficacy Against Multidrug-Resistant Pathogens

The escalating crisis of antimicrobial resistance necessitates innovative therapeutic strategies. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β -lactamase enzymes, which hydrolyze and inactivate β -lactam antibiotics. **Avibactam** represents a pivotal advancement in combating this resistance. It is not an antibiotic, but a novel, non- β -lactam β -lactamase inhibitor.[1][2] **Avibactam** features a unique diazabicyclooctane core and employs a distinctive, reversible covalent inhibition mechanism.[1][2][3] This allows it to neutralize a broad spectrum of clinically significant β -lactamases, including Ambler class A (e.g., ESBLs, KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][3]

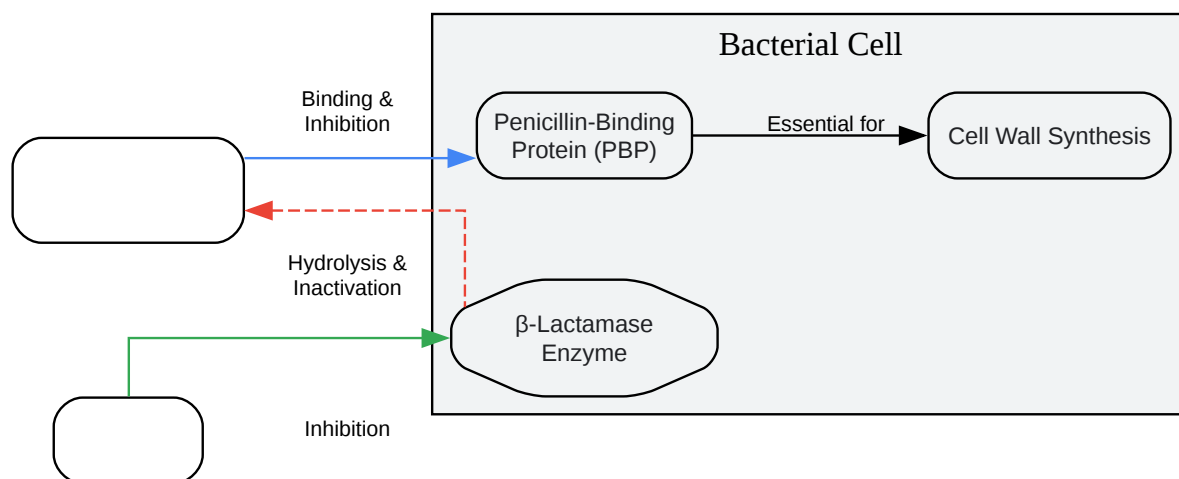
By inactivating these enzymes, **avibactam** restores the activity of partner β -lactam antibiotics, such as ceftazidime and aztreonam.[3][4] This combination strategy is essential for treating infections caused by multidrug-resistant Enterobacterales and *Pseudomonas aeruginosa*. [5] However, **avibactam** is not effective against metallo- β -lactamases (MBLs) of class B.[3]

Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and ensuring the appropriate use of **avibactam** combinations. The reference standard method for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution (BMD), as detailed in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] This document

provides a detailed protocol and technical insights for performing broth microdilution susceptibility testing for **avibactam** combinations.

Mechanism of Action: A Shield for β -Lactams

The synergy between **avibactam** and a β -lactam antibiotic is a classic example of inhibitor-partner action. The β -lactam antibiotic's primary target is the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. β -lactamase enzymes prevent the antibiotic from reaching its target by hydrolyzing its core ring structure. **Avibactam** protects the partner antibiotic by binding to the β -lactamase, rendering the enzyme inactive and allowing the β -lactam to exert its bactericidal effect.



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Figure 1. Mechanism of **Avibactam** Action.

Principle of the Broth Microdilution Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. For **avibactam** combinations, this principle is modified: the β -lactam agent (e.g., ceftazidime) is serially diluted, while **avibactam** is maintained at a fixed concentration in all wells of the dilution series.^{[8][9]}

The selection of a fixed concentration is a critical methodological decision. Extensive studies have demonstrated that a constant concentration of 4 mg/L (or 4 μ g/mL) of **avibactam** provides

the most accurate and reproducible separation between bacterial isolates that are truly susceptible and those that are resistant based on their underlying resistance mechanisms.[8][9][10] This concentration is high enough to inhibit the target β -lactamases without exhibiting significant intrinsic antibacterial activity that could confound the results.[8]

Following incubation, the microdilution wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the serially diluted β -lactam antibiotic (in the presence of 4 mg/L **avibactam**) that completely inhibits visible growth of the organism.[11]

Detailed Protocol: Broth Microdilution for Ceftazidime-Avibactam

This protocol is based on the CLSI M07 and M100 standards and is designed to ensure accuracy and reproducibility.[7]

Materials and Equipment

- Antimicrobial Powders: Ceftazidime (reference standard powder) and **Avibactam** sodium (reference standard powder).
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure lots are tested and validated for susceptibility testing.
- Labware:
 - Sterile 96-well, U-bottom microdilution plates.
 - Sterile reagent reservoirs.
 - Calibrated single and multichannel pipettes with sterile tips.
 - Sterile tubes for dilutions (glass or polypropylene).
- Bacterial Strains:
 - Test isolates subcultured for purity on a non-selective agar (e.g., Blood Agar).
 - Quality Control (QC) strains (e.g., from ATCC).

- Equipment:
 - Vortex mixer.
 - Incubator, ambient air, maintained at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
 - Turbidity meter or 0.5 McFarland turbidity standard.
 - Plate reading mirror or automated plate reader.
 - Biosafety cabinet.

Preparation of Reagents and Media

Causality: Accurate stock solutions are the foundation of the entire assay. Calculations must account for the purity and potency of the antibiotic powder. Store stocks frozen to prevent degradation.

- Determine Potency: Use the potency value provided by the manufacturer on the certificate of analysis for calculations.
- Calculate Powder Mass: Use the following formula: $\text{Mass (mg)} = [\text{Volume (mL)} \times \text{Concentration (mg/L)}] / \text{Potency (}\mu\text{g/mg)}$
- Ceftazidime (CAZ) Stock (e.g., 1280 mg/L):
 - Weigh the calculated amount of ceftazidime powder.
 - Reconstitute in an appropriate solvent (e.g., sterile distilled water or a buffer as specified by the manufacturer).
 - Vortex until fully dissolved.
 - Aliquot into small, single-use volumes and store at -70°C or colder for up to 6 months.
- **Avibactam** (AVI) Stock (e.g., 1280 mg/L):
 - Weigh the calculated amount of **avibactam** sodium powder.[\[12\]](#)[\[13\]](#)

- Reconstitute in sterile distilled water.[\[14\]](#)[\[15\]](#)
- Vortex until fully dissolved.
- Aliquot and store at -70°C or colder.

Causality: This two-step dilution process ensures the final, fixed concentration of **avibactam** is consistent across all wells, while the ceftazidime concentration is serially diluted.

- Prepare Intermediate CAZ-AVI Solution:
 - Thaw one aliquot of CAZ stock and one of AVI stock.
 - In a sterile tube, prepare an intermediate solution containing CAZ at twice the highest desired final concentration (e.g., 128 mg/L) and AVI at twice the fixed final concentration (i.e., 8 mg/L) in CAMHB.
- Prepare Intermediate AVI-Only Solution:
 - In a separate sterile tube, prepare a solution containing only AVI at twice the fixed final concentration (8 mg/L) in CAMHB. This will be used for the serial dilutions.
- Plate Preparation (Example for 64 to 0.5 mg/L CAZ range):
 - Add 100 µL of the intermediate CAZ-AVI solution (128 mg/L CAZ + 8 mg/L AVI) to well 1 of each test row.
 - Add 50 µL of the intermediate AVI-Only solution (8 mg/L AVI) to wells 2 through 11.
 - Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
 - Well 11 serves as the growth control (contains only **avibactam**).
 - Well 12 serves as the sterility control (contains only CAMHB, no inoculum).
 - The result is a plate with 50 µL in each well, a decreasing concentration of CAZ, and a constant concentration of AVI (which will be 4 mg/L after inoculum is added).

Inoculum Preparation and Plate Inoculation

Causality: A standardized inoculum is critical for reproducibility. The final concentration of $\sim 5 \times 10^5$ CFU/mL is the established standard that provides reliable and consistent MIC results.

- **Culture Preparation:** From a pure culture, select 3-5 well-isolated colonies of the test organism and transfer to a tube of broth or saline.
- **Standardize Inoculum:** Incubate and/or adjust the suspension to match the turbidity of a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). This must be done for each isolate.
- **Dilute Inoculum:** Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 1×10^6 CFU/mL. (This typically requires a 1:150 dilution, but should be verified).
- **Inoculate Plates:** Add 50 μ L of the diluted bacterial suspension to each well (except the sterility control well, #12). This brings the final volume in each well to 100 μ L and results in a final inoculum density of $\sim 5 \times 10^5$ CFU/mL and a final **avibactam** concentration of 4 mg/L.

Incubation and Reading

- **Incubation:** Stack plates no more than four high and place them in an ambient air incubator at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- **Reading:** After incubation, use a reading mirror or automated reader to examine the wells. The MIC is the lowest concentration of ceftazidime (in the ceftazidime-**avibactam** combination) that shows no visible growth. The growth control well must be turbid. The sterility control well must be clear.

Figure 2. Broth Microdilution Workflow for Ceftazidime-**Avibactam**.

Quality Control (QC)

Trustworthiness: A protocol is only reliable if it is validated. QC is a non-negotiable step to ensure that all components of the assay—media, antibiotics, incubation, and operator technique—are performing correctly.

QC must be performed each time a test is run. The resulting MICs for the recommended QC strains must fall within the acceptable ranges published by standards organizations.

QC Strain	Antimicrobial Agent	Acceptable QC MIC Range (mg/L)
Escherichia coli ATCC® 25922	Ceftazidime-Avibactam	0.06/4 - 0.5/4
Klebsiella pneumoniae ATCC® 700603	Ceftazidime-Avibactam	0.25/4 - 2/4
Pseudomonas aeruginosa ATCC® 27853	Ceftazidime-Avibactam	1/4 - 8/4
Escherichia coli ATCC® 35218	Ceftazidime-Avibactam	0.25/4 - 1/4

Source: CLSI M100, 33rd Ed. (2023).[7] Note that ranges may be updated; always consult the latest version of the CLSI M100 document.

If any QC result falls outside the acceptable range, patient results cannot be reported. The entire test must be investigated for errors and repeated.

Interpretation of Results

The determined MIC value is interpreted using clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). Breakpoints are established by regulatory bodies and standards organizations based on pharmacokinetic/pharmacodynamic data, clinical outcomes, and epidemiological cut-off values.[16]

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	$\leq 8/4$	-	$\geq 16/4$
Pseudomonas aeruginosa	$\leq 8/4$	-	$\geq 16/4$

Source: CLSI M100

(2023) and FDA

Breakpoints.[\[7\]](#)[\[17\]](#)

The "I" category is not currently defined for

Ceftazidime-

Avibactam. Always

refer to the most

current CLSI and/or

EUCAST breakpoint

tables.

Example Interpretation: If the MIC of ceftazidime-**avibactam** for a K. pneumoniae isolate is determined to be 2/4 mg/L, it is interpreted as Susceptible. If the MIC is 32/4 mg/L, it is interpreted as Resistant.

Troubleshooting

Problem	Potential Cause(s)	Recommended Action(s)
QC MIC is too high	Inoculum too heavy; Antibiotic degraded; Incubation temperature too high.	Verify McFarland standard and dilution steps; Use fresh antibiotic stocks; Check incubator temperature.
QC MIC is too low	Inoculum too light; Antibiotic concentration too high; Incubation temperature too low.	Verify McFarland standard and dilution steps; Check stock solution calculations and dilutions; Check incubator temperature.
No growth in control well	Inoculum not viable; Inoculum omitted from well; Incorrect media used.	Use a fresh culture; Repeat inoculation carefully; Confirm use of CAMHB.
Growth in sterility control well	Contamination of media, plates, or diluents.	Discard run; Use new, sterile materials and aseptic technique.
"Skipped" wells (growth at higher conc., no growth at lower)	Contamination of a single well; Error in dilution or inoculation.	Result is invalid. Repeat the test for that isolate.

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